3-[(Pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-amine
Description
Properties
IUPAC Name |
3-(pyridin-4-ylmethyl)-1,2,4-oxadiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-8-11-7(12-13-8)5-6-1-3-10-4-2-6/h1-4H,5H2,(H2,9,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGNOBBPCBLUFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC2=NOC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine-4-carboxylic acid hydrazide with a suitable nitrile oxide precursor under mild conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(Pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
3-[(Pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-[(Pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Structural Analogues with Different Heterocyclic Cores
Key Findings :
- Core Heterocycle : The 1,2,4-oxadiazole in the target compound offers greater metabolic stability compared to 1,3,4-oxadiazoles, which are more prone to ring-opening . Thiadiazoles (e.g., in ) exhibit distinct electronic properties, enhancing their macrofilaricidal activity .
- Pyridine Position : Pyridin-4-yl derivatives (target compound) favor planar binding to enzymes, while pyridin-2-yl or pyridin-3-yl analogues () may induce steric hindrance .
Substituent Modifications
Key Findings :
- Alkylsulfanyl Groups : In triazole derivatives (), alkylsulfanyl substituents increase tyrosinase affinity by forming hydrophobic interactions .
- Nitro Groups : Nitro-substituted oxadiazoles (e.g., LLM-201) are used in energetic materials due to high density and thermal stability .
Pharmacological and Physicochemical Properties
| Property | 3-[(Pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-amine | 5-(Pyridin-4-yl)-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine | Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine |
|---|---|---|---|
| Molecular Weight (g/mol) | ~216.23 (estimated) | 247.31 | 290.34 |
| LogP (Predicted) | 1.5 | 2.8 | 3.1 |
| Solubility (aq., mg/mL) | Moderate (pyridine enhances) | Low (alkylsulfanyl reduces) | Very low |
| Bioactivity | Under study | Tyrosinase inhibition (IC₅₀: 3.2 µM) | Antiparasitic (EC₅₀: 1.7 µM) |
| Synthetic Yield | Not reported | 6–40% (varies with alkyl halide) | 10–15% |
Key Insights :
Biological Activity
3-[(Pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a pyridine ring linked to an oxadiazole ring, which may contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of 3-[(Pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-amine is with a molecular weight of 176.18 g/mol. Its structure is characterized by a pyridine moiety attached to an oxadiazole ring through a methylene bridge.
| Property | Value |
|---|---|
| Molecular Formula | C9H10N4O |
| Molecular Weight | 176.18 g/mol |
| CAS Number | 1248214-26-7 |
The biological activity of 3-[(Pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-amine is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound may inhibit the activity of certain enzymes or receptors involved in disease pathways, leading to various therapeutic effects. For instance, it has been noted for its potential action as an antimicrobial and antiviral agent.
Antimicrobial Activity
Research indicates that compounds similar to 3-[(Pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-amine exhibit significant antimicrobial properties. In vitro studies have demonstrated that related oxadiazole derivatives possess potent activity against various bacterial strains.
Case Study:
A study evaluated the antibacterial effects of several oxadiazole derivatives against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL. These findings suggest that modifications in the oxadiazole structure can enhance antibacterial potency .
Antiviral Activity
The compound's antiviral potential has also been explored. Research indicates that oxadiazole derivatives can inhibit viral replication by targeting viral enzymes or host cell factors critical for viral life cycles.
Research Findings:
A study highlighted the antiviral efficacy of pyridine-containing oxadiazoles against influenza viruses, demonstrating a dose-dependent reduction in viral titers in infected cell cultures .
Therapeutic Applications
Given its diverse biological activities, 3-[(Pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-amine is being investigated for various therapeutic applications:
- Antimicrobial Agents : Potential development as a new class of antibiotics.
- Antiviral Drugs : Investigated for treatment options against viral infections.
- Cancer Therapy : Preliminary studies suggest it may inhibit tumor growth by targeting specific cancer-related pathways.
Comparative Analysis with Similar Compounds
The unique structural characteristics of 3-[(Pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-amine set it apart from other pyridine and oxadiazole derivatives. The combination of these two rings enhances its bioactivity compared to simpler compounds.
| Compound Type | Example Compound | Biological Activity |
|---|---|---|
| Pyridine Derivatives | 4-Aminopyridine | Antimicrobial |
| Oxadiazole Derivatives | 3-Methyl-1,2,4-Oxadiazole | Antiviral |
| Target Compound | 3-[(Pyridin-4-yl)methyl]-1,2,4-Oxadiazol-5-Amine | Antimicrobial & Antiviral |
Q & A
Q. What are the recommended synthetic routes for 3-[(Pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-amine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclization or S-alkylation strategies. For example, cyclization of hydrazide derivatives with phosphorus oxychloride at 120°C is a common approach for analogous oxadiazoles . For S-alkylation, dissolving 4-amino-5-(pyridinyl)-1,2,4-triazole-3-thiol in methanol with NaOH, followed by dropwise addition of alkyl halides, has been effective for structurally related compounds . Optimization includes temperature control (room temperature for alkylation vs. reflux for cyclization), stoichiometric ratios (1:1 molar ratio of thiol to alkyl halide), and solvent selection (methanol for solubility). Monitoring via TLC and purification via column chromatography are critical for yield improvement.
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?
Methodological Answer: Key techniques include:
- 1H/13C-NMR : Look for pyridine proton signals near δ 8.5–8.7 ppm (aromatic protons) and oxadiazole amine protons around δ 5.5–6.0 ppm. The methylene bridge (CH2) between pyridine and oxadiazole appears as a singlet near δ 4.5–4.7 ppm .
- IR Spectroscopy : Confirm the oxadiazole ring via C=N stretching (1550–1600 cm⁻¹) and NH2 bending (1650–1700 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) should align with the molecular formula (C8H8N4O). High-resolution MS is recommended for unambiguous confirmation.
Q. How can researchers design initial biological activity screens for this compound?
Methodological Answer: Prioritize assays based on structural analogs:
- Antimicrobial Activity : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standards like ciprofloxacin .
- Antifungal Screening : Employ disk diffusion assays against C. albicans, referencing fluconazole as a positive control .
- Enzyme Inhibition : Test against proteases (e.g., SARS-CoV-2 Mpro) via fluorescence-based assays, using compound 37 (a structural analog) as a benchmark .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to biological targets like viral proteases?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into the active site of SARS-CoV-2 Mpro (PDB: 6LU7). Focus on hydrogen bonding with Glu166 and hydrophobic interactions with His41 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2.5 Å) and binding free energy (MM-PBSA) .
- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with inhibitory activity .
Q. How can researchers resolve contradictions in reported biological activity data for oxadiazole derivatives?
Methodological Answer:
- Meta-Analysis : Compare MIC values across studies (e.g., discrepancies in antifungal activity) by normalizing data to common reference strains and assay conditions .
- SAR Studies : Systematically modify substituents (e.g., replacing pyridinyl with isoxazolyl) to isolate effects on bioactivity .
- Dose-Response Curves : Use Hill slope analysis to distinguish true efficacy from assay-specific artifacts .
Q. What strategies improve the metabolic stability of this compound for in vivo studies?
Methodological Answer:
- Prodrug Design : Introduce acetyl or phosphate groups at the NH2 position to enhance solubility and reduce first-pass metabolism .
- Cytochrome P450 Inhibition Assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. Modify substituents (e.g., halogenation) to block metabolic hotspots .
- Plasma Stability Tests : Incubate compound in rat plasma (37°C, 1–24 hrs) and monitor degradation via LC-MS. Optimize formulations using PEG or cyclodextrin .
Q. How can crystallography or advanced NMR techniques elucidate tautomeric forms of the oxadiazole ring?
Methodological Answer:
- X-ray Crystallography : Grow single crystals via vapor diffusion (e.g., ethanol/water). Resolve tautomerism (1,2,4-oxadiazole vs. 1,3,4-isomer) using SHELXL for refinement .
- 15N-NMR : Label the oxadiazole nitrogen to distinguish tautomers. Chemical shifts for 1,2,4-oxadiazoles typically occur at δ −120 to −150 ppm .
- DFT Calculations : Compare experimental data with B3LYP/6-31G(d) optimized structures to confirm dominant tautomeric forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
